4-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]piperidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]piperidine hydrochloride, commonly known as WIN 35428, is a potent and selective dopamine reuptake inhibitor. It has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders, including attention deficit hyperactivity disorder (ADHD), Parkinson's disease, and addiction.
Wirkmechanismus
WIN 35428 works by blocking the reuptake of dopamine, a neurotransmitter that plays a critical role in reward, motivation, and motor function. By blocking dopamine reuptake, WIN 35428 increases the concentration of dopamine in the synapse, leading to increased activation of dopamine receptors and improved cognitive and motor function.
Biochemical and Physiological Effects
WIN 35428 has been shown to increase dopamine levels in the brain, leading to improved cognitive function and motor control. It has also been shown to reduce drug-seeking behavior in animal models of addiction. In addition, WIN 35428 has been shown to increase the release of norepinephrine and serotonin, two other neurotransmitters that play important roles in mood and cognition.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of WIN 35428 is its high potency and selectivity for dopamine reuptake inhibition. This makes it an ideal tool for studying the role of dopamine in various neurological and psychiatric disorders. However, one limitation of WIN 35428 is its relatively short half-life, which may limit its usefulness in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on WIN 35428. One area of interest is its potential use in the treatment of addiction. Studies have shown that WIN 35428 can reduce drug-seeking behavior in animal models of addiction, and further research is needed to determine its potential clinical utility in humans. Another area of interest is its potential use in the treatment of Parkinson's disease, a neurodegenerative disorder characterized by a loss of dopamine-producing neurons in the brain. Finally, there is ongoing research into the development of new dopamine reuptake inhibitors with improved pharmacokinetic properties and reduced potential for abuse.
Synthesemethoden
WIN 35428 can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3-(trifluoromethyl)bicyclo[1.1.1]pentane with piperidine, followed by a series of chemical transformations to yield the final product.
Wissenschaftliche Forschungsanwendungen
WIN 35428 has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders. In preclinical studies, it has been shown to increase dopamine levels in the brain, leading to improved cognitive function and motor control. It has also been shown to reduce drug-seeking behavior in animal models of addiction.
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]piperidine hydrochloride' involves the reaction of a bicyclic ketone with a piperidine derivative in the presence of a reducing agent and a hydrochloric acid solution.", "Starting Materials": [ "Bicyclo[1.1.1]pentan-1-one", "3-(Trifluoromethyl)benzaldehyde", "Piperidine", "Sodium borohydride", "Hydrochloric acid", "Ethanol" ], "Reaction": [ "Step 1: Bicyclo[1.1.1]pentan-1-one is reacted with 3-(Trifluoromethyl)benzaldehyde in the presence of ethanol to form 4-(3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)benzaldehyde.", "Step 2: 4-(3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)benzaldehyde is then reacted with piperidine in the presence of hydrochloric acid to form 4-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]piperidine.", "Step 3: Finally, 4-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]piperidine is converted to its hydrochloride salt by treatment with hydrochloric acid." ] } | |
CAS-Nummer |
2770359-85-6 |
Molekularformel |
C11H17ClF3N |
Molekulargewicht |
255.7 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.